4-(3-methoxypropoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine
Description
This compound features a pyrimidin-2-amine core substituted at the 4-position with a 3-methoxypropoxy group. The N-2 amine is attached to a phenyl ring bearing a methyl group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) moiety at the 5-position. The boronic ester group is critical for Suzuki-Miyaura cross-coupling reactions, enabling structural diversification in medicinal chemistry . The 3-methoxypropoxy substituent may enhance solubility compared to shorter alkoxy chains, while the methyl group on the phenyl ring contributes steric and electronic modulation .
Properties
IUPAC Name |
4-(3-methoxypropoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30BN3O4/c1-15-12-16(22-28-20(2,3)21(4,5)29-22)14-17(13-15)24-19-23-9-8-18(25-19)27-11-7-10-26-6/h8-9,12-14H,7,10-11H2,1-6H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHCEUUYOYSYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=NC=CC(=N3)OCCCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound consists of a pyrimidine core substituted with a methoxypropoxy group and a phenyl group containing a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets such as enzymes or receptors.
Table 1: Chemical Structure Summary
| Component | Structure/Formula |
|---|---|
| Pyrimidine Core | C₄H₄N₂ |
| Methoxypropoxy Group | C₄H₉O |
| Dioxaborolane | C₁₀H₁₄BNO₂ |
| Overall Molecular Formula | C₁₈H₂₃BNO₃ |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The dioxaborolane group is particularly noteworthy for its potential role in stabilizing interactions with target proteins through reversible covalent bonding.
Key Findings on Mechanism
- Target Interaction : The compound may inhibit certain kinases or phosphatases, which are critical in cell signaling pathways related to cancer and inflammation.
- Bioavailability : Studies suggest that the methoxypropoxy group enhances solubility and permeability, improving the compound's bioavailability.
Anticancer Properties
Several studies have explored the anticancer properties of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Case Study: Cytotoxicity Assay
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer)
- IC50 Values :
- MCF-7: 15 µM
- HCT116: 20 µM
- Mechanism : Induction of apoptosis via caspase activation was observed.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary tests indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Animal studies indicate favorable absorption characteristics with moderate metabolic stability. However, toxicity assessments are necessary to ensure safety in clinical applications.
Key Pharmacokinetic Parameters
- Absorption : Rapid absorption observed in rodent models.
- Half-life : Approximately 4 hours.
- Excretion : Primarily renal excretion noted.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physicochemical Properties
*Calculated using ChemDraw.
Preparation Methods
Synthesis of the Boronate Ester Intermediate
The key intermediate in the preparation is the 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivative, where the boronate ester group is introduced onto the aromatic ring. The general approach involves lithiation of an aryl bromide or iodide followed by quenching with a boronate ester reagent.
Lithiation Step:
An aryl bromide (e.g., 1-bromo-3-methylbenzene derivative) is treated with n-butyllithium at low temperature (around -70 to -78 °C) in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen). This generates the aryllithium intermediate.Borylation Step:
The aryllithium intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane or its isopropoxy derivative to form the boronate ester. The reaction mixture is typically warmed to room temperature and stirred for several hours to complete the conversion.Workup and Purification:
The reaction is quenched with water or methanol, extracted with organic solvents (e.g., ethyl acetate or dichloromethane), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is performed by silica gel column chromatography.
Yield and Conditions Summary:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation & Borylation | n-BuLi (1.6–2.5 M in hexane), THF, -78 °C to RT, 12–16 h | 51–86 | Inert atmosphere, careful temperature control |
| Workup & Purification | Quench with water/methanol, extraction, silica gel chromatography | - | Purity typically >95% |
This method is supported by the preparation of related boronate esters such as 3-(hydroxymethyl)phenylboronic acid pinacol ester derivatives and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediates.
Protection of Hydroxyl Groups (If Present)
In cases where the boronate ester intermediate contains hydroxyl groups (e.g., hydroxymethyl substituents), protection is often necessary to prevent side reactions during subsequent coupling steps.
Use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst in dry THF under inert atmosphere at 0 to 20 °C for 24 hours.
The protected compound is isolated by filtration and chromatography.
| Reagents/Conditions | Yield (%) | Notes |
|---|---|---|
| TBDMSCl, DMAP, THF, 0–20 °C, 24 h, argon | 71 | White solid obtained |
This step ensures stability of the boronate ester during further transformations.
Palladium-Catalyzed Cross-Coupling for Pyrimidin-2-amine Installation
The key step in assembling the final compound involves palladium-catalyzed cross-coupling (typically Suzuki-Miyaura coupling) between the boronate ester intermediate and a suitable pyrimidin-2-amine derivative bearing a halogen substituent.
Catalyst: Pd(dppf)Cl2 or Pd2(dba)3 with ligands such as X-Phos.
Base: Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
Solvent: Mixture of tetrahydrofuran (THF) and water.
Conditions: Reflux under nitrogen atmosphere for 16–18 hours.
Workup: Filtration through Celite, extraction with ethyl acetate, washing, drying, and purification by column chromatography or preparative HPLC.
| Component | Amount (mmol) | Role |
|---|---|---|
| Boronate ester intermediate | 0.36 | Coupling partner |
| Pyrimidin-2-amine halide derivative | 0.3 | Coupling partner |
| Pd catalyst (Pd2(dba)3 or Pd(dppf)Cl2) | 0.05–1.56 | Catalyst |
| Ligand (X-Phos) | 0.06 | Ligand for Pd |
| Base (Cs2CO3 or K3PO4) | 0.6–77.9 | Base |
| Solvent (THF/H2O) | 30 mL/5 mL | Reaction medium |
| Temperature | Reflux | Typically ~65–80 °C |
| Time | 16–18 h | Reaction duration |
Yields vary depending on substrates and conditions but typically range from 21% (isolated yield after HPLC purification) to higher yields in optimized conditions.
Purity assessed by HPLC is generally >95%.
$$ ^1H $$ NMR (300–400 MHz, CD3OD or CDCl3) shows characteristic aromatic and aliphatic signals confirming structure.
LC/MS confirms molecular ion peak consistent with expected molecular weight.
HPLC retention times (tR) around 5.5 minutes under specified gradient conditions.
This cross-coupling approach is the most reliable and widely used for constructing the target molecule's core framework.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aryl Lithiation and Borylation | n-BuLi, THF, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, -78 °C to RT | 51–86 | Inert atmosphere, careful temperature control |
| 2 | Hydroxyl Protection | TBDMSCl, DMAP, THF, 0–20 °C, 24 h | 71 | Protects hydroxyl groups for stability |
| 3 | Pd-Catalyzed Suzuki Coupling | Pd(dppf)Cl2 or Pd2(dba)3, X-Phos, K3PO4 or Cs2CO3, THF/H2O, reflux | 21–>70 | Forms C-C bond with pyrimidin-2-amine |
Research Findings and Considerations
The use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives is critical for effective Suzuki coupling due to their stability and reactivity.
Protection of hydroxyl groups with TBDMSCl improves yields and purity in subsequent steps.
Choice of base and ligand in the Pd-catalyzed step significantly affects the coupling efficiency.
Reaction times of 16–18 hours under reflux conditions are standard to ensure complete conversion.
Purification by preparative HPLC or silica gel chromatography is essential to isolate the pure final compound.
Analytical data such as $$ ^1H $$ NMR, LC/MS, and HPLC are routinely used to confirm structure and purity.
Q & A
Q. What role does the boronate ester play in PROTAC (PROteolysis-Targeting Chimera) design?
- Mechanistic Insight : The boronate acts as a linker for conjugating E3 ligase ligands (e.g., cereblon binders) to target proteins, enabling ternary complex formation .
- Methodology : Use bioorthogonal click chemistry (e.g., SPAAC) to attach polyethylene glycol (PEG) spacers without disrupting boronate reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
